molecular formula C22H17N5 B11989545 N-[(E)-benzylideneamino]-5,6-diphenyl-1,2,4-triazin-3-amine

N-[(E)-benzylideneamino]-5,6-diphenyl-1,2,4-triazin-3-amine

Cat. No.: B11989545
M. Wt: 351.4 g/mol
InChI Key: MNKWLIBXAZTVKL-XQNSMLJCSA-N
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Description

N-[(E)-benzylideneamino]-5,6-diphenyl-1,2,4-triazin-3-amine is a complex organic compound that belongs to the class of triazine derivatives. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. This particular compound is characterized by its unique structure, which includes a benzylideneamino group and two phenyl groups attached to a triazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-benzylideneamino]-5,6-diphenyl-1,2,4-triazin-3-amine typically involves the condensation of benzylideneaniline with 5,6-diphenyl-1,2,4-triazine-3-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Advanced techniques such as flow chemistry and microwave-assisted synthesis may be employed to enhance efficiency and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-benzylideneamino]-5,6-diphenyl-1,2,4-triazin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazine derivatives.

Scientific Research Applications

N-[(E)-benzylideneamino]-5,6-diphenyl-1,2,4-triazin-3-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Medicine: Research explores its potential therapeutic effects, including anticancer and antimicrobial properties.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[(E)-benzylideneamino]-5,6-diphenyl-1,2,4-triazin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-benzylideneamino]-5,6-diphenyl-1,2,4-triazine
  • N-[(E)-benzylideneamino]-5,6-diphenyl-1,2,4-triazole

Uniqueness

N-[(E)-benzylideneamino]-5,6-diphenyl-1,2,4-triazin-3-amine is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H17N5

Molecular Weight

351.4 g/mol

IUPAC Name

N-[(E)-benzylideneamino]-5,6-diphenyl-1,2,4-triazin-3-amine

InChI

InChI=1S/C22H17N5/c1-4-10-17(11-5-1)16-23-26-22-24-20(18-12-6-2-7-13-18)21(25-27-22)19-14-8-3-9-15-19/h1-16H,(H,24,26,27)/b23-16+

InChI Key

MNKWLIBXAZTVKL-XQNSMLJCSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=N/NC2=NC(=C(N=N2)C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C=NNC2=NC(=C(N=N2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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